N-ethyl-4-phenoxyaniline
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Overview
Description
N-ethyl-4-phenoxyaniline is an organic compound with the chemical formula C14H15NO. It is a pale yellow solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes an aniline moiety substituted with an ethyl group and a phenoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-4-phenoxyaniline can be synthesized through a multi-step process involving the reaction of aniline with ethyl bromide to form N-ethyl aniline, followed by the reaction with phenol in the presence of a base to introduce the phenoxy group. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Hydrogenation and reduction steps are commonly employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-ethyl-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-phenoxyaniline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
- N-methyl-4-phenoxyaniline
- N-ethyl-4-methoxyaniline
- N-ethyl-4-chloroaniline
Comparison: N-ethyl-4-phenoxyaniline is unique due to the presence of both an ethyl group and a phenoxy group at the para position of the aniline ring. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For example, N-methyl-4-phenoxyaniline has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity .
Properties
IUPAC Name |
N-ethyl-4-phenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNFEKIHODSONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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